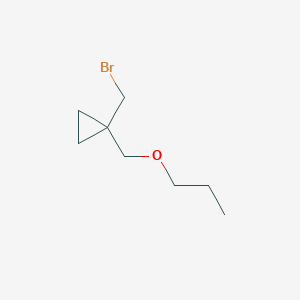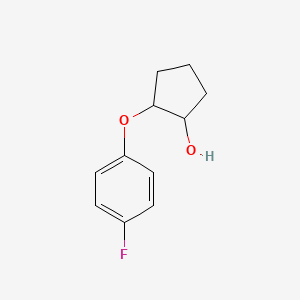![molecular formula C11H10FNO B13166325 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole is a heterocyclic compound that contains a fluorine atom and a tetrahydropyrano ring fused to an indole structure
Méthodes De Préparation
The synthesis of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be achieved through several synthetic routes. One common method involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .
Analyse Des Réactions Chimiques
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be compared with other similar compounds such as:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar structure but with a pyrido ring instead of a pyrano ring.
2,3,4,5-Tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole: This compound contains a methoxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution and the presence of the tetrahydropyrano ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10FNO |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
8-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10FNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
Clé InChI |
IOGVQVXCXPDCTF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1NC3=C2C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)




![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)



![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)



